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molecular formula C10H10N4O B8398707 3-(3-Methylpyridazin-4-yloxy)pyridin-2-amine

3-(3-Methylpyridazin-4-yloxy)pyridin-2-amine

Cat. No. B8398707
M. Wt: 202.21 g/mol
InChI Key: YVSAGUIKUCNGSE-UHFFFAOYSA-N
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Patent
US08362037B2

Procedure details

3-(6-Chloro-3-methylpyridazin-4-yloxy)pyridin-2-amine (3.0 g, 12.7 mmol) was charged with MeOH (150 mL). Pd/C (0.67 g, 0.63 mmol) was added followed by ammonium formate (2.23 g, 35.5 mmol). The mixture was heated at 65° C. overnight. The solution was cooled and filtered through GF/F paper. The filtrate was concentrated and the residue was dissolved in dichloromethane and saturated NaHCO3. The organic layer was separated and the aqueous layer was extracted twice with dichloromethane. The combined organics were dried and concentrated to give 3-(3-methylpyridazin-4-yloxy)pyridin-2-amine (1.85 g, 72%) as a solid.
Name
3-(6-Chloro-3-methylpyridazin-4-yloxy)pyridin-2-amine
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Name
Quantity
0.67 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([CH3:8])=[C:4]([O:9][C:10]2[C:11]([NH2:16])=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:3]=1.C([O-])=O.[NH4+]>[Pd].CO>[CH3:8][C:5]1[N:6]=[N:7][CH:2]=[CH:3][C:4]=1[O:9][C:10]1[C:11]([NH2:16])=[N:12][CH:13]=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
3-(6-Chloro-3-methylpyridazin-4-yloxy)pyridin-2-amine
Quantity
3 g
Type
reactant
Smiles
ClC1=CC(=C(N=N1)C)OC=1C(=NC=CC1)N
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.23 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
0.67 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered through GF/F paper
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1N=NC=CC1OC=1C(=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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